5-(2-Furanyl)-1H-imidazole
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Overview
Description
5-(2-Furanyl)-1H-imidazole is an organic compound that features both a furan ring and an imidazole ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The presence of the furan ring imparts aromaticity and reactivity, while the imidazole ring is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furanyl)-1H-imidazole typically involves the condensation of furfural with imidazole under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Furanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Formation of 2(5H)-furanone.
Reduction: Formation of tetrahydroimidazole derivatives.
Substitution: Formation of halogenated or nitro-substituted furans.
Scientific Research Applications
5-(2-Furanyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Furanyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the furan ring can participate in π-π stacking interactions, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
2-Furylimidazole: Similar structure but with different substitution patterns.
5-Methyl-2-furylimidazole: Contains a methyl group, altering its reactivity and biological activity.
Uniqueness: 5-(2-Furanyl)-1H-imidazole is unique due to its specific arrangement of the furan and imidazole rings, which imparts distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields of research.
Properties
CAS No. |
156647-29-9 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-(furan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H,(H,8,9) |
InChI Key |
OGBXEWZRQRJTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=CN2 |
Origin of Product |
United States |
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